molecular formula C18H17NO4 B2689034 N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 868154-17-0

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2689034
CAS No.: 868154-17-0
M. Wt: 311.337
InChI Key: BLIGYOLZLBADOO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced benzopyran derivatives.

    Substitution: Substituted benzopyran derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its benzopyran core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIGYOLZLBADOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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